Home > Products > Screening Compounds P100841 > 4-[Bis(1-methylindol-3-yl)methyl]-2-methoxy-3-nitrophenol
4-[Bis(1-methylindol-3-yl)methyl]-2-methoxy-3-nitrophenol -

4-[Bis(1-methylindol-3-yl)methyl]-2-methoxy-3-nitrophenol

Catalog Number: EVT-4232239
CAS Number:
Molecular Formula: C26H23N3O4
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed and synthesized as potential tubulin polymerization inhibitors, inspired by the inhibitory effects observed with CA-4 analogues and indoles []. These compounds demonstrated promising antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. Specifically, compound 7d within this series exhibited the most potent activity against all three cell lines, inducing cell apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization similarly to colchicine [].

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent []. The development of a highly sensitive analytical method for its quantification in trace amounts underlines the importance of monitoring its presence during drug development and manufacturing processes.

2-[Bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid

  • Compound Description: The crystal structure of this compound has been analyzed, revealing key structural features such as dihedral angles between the indole units and the benzoic acid moiety []. The study also highlights the presence of an intramolecular C—H⋯O interaction influencing its conformation and the role of O—H⋯O hydrogen bonds in forming carboxylic acid inversion dimers in its crystal structure [].
  • Compound Description: This chalcone derivative was synthesized using an N-alkylation reaction between (2E)-1-(1H-indol-3-yl)-3-phenyl-prop-2-en-1-one and dimethyl sulfate []. Molecular docking studies investigated its potential as an antimalarial agent, specifically targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme []. Although its binding affinity was lower than that of proguanil, a known antimalarial, it demonstrated comparable interaction patterns with the PfDHFR-TS enzyme, suggesting potential for further development [].

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763)

  • Compound Description: This compound, commonly referred to as SB216763 or SB, functions as a glycogen synthase kinase-3β (GSK-3β) inhibitor [, ]. It has demonstrated cardioprotective effects against ischemia-reperfusion injury by inhibiting the mitochondrial permeability transition pore (mPTP) []. Studies have shown that SB216763 protects the ischemic myocardium by increasing mitochondrial resistance to Ca2+-induced mPTP opening, ultimately improving mitochondrial oxidative phosphorylation parameters and increasing cell survival []. Furthermore, it has been shown to reverse the ceiling effect of pharmacological postconditioning with phytoestrogens like genistein by opening mitochondrial ATP-dependent potassium channels [].
  • Compound Description: These symmetrical ketones, characterized by two indole groups, are efficiently synthesized using a palladium(II) catalyst in iPrOH []. This synthetic method highlights the versatility of palladium catalysis in constructing complex molecules with potential biological applications.
  • Compound Description: These compound mixtures are produced through the condensation reaction of indole with acetophenones []. The product distribution is influenced by the electronic nature of the substituents on the acetophenone, with electron-withdrawing groups favoring 2:1 condensation (bisindolylmethanes) and electron-donating groups favoring 2:2 condensation (tetracyclic indoles) [].

4-[Bis(1H-indol-3-yl)methyl]benzonitrile

  • Compound Description: The crystal structure of this compound reveals key structural features, including the dihedral angles between the indole ring systems and the benzene ring []. The presence of intermolecular bifurcated (N—H)2⋯N hydrogen bonds contributing to the formation of sheets in its crystal structure has also been observed [].

2,2-Bis(1H-indol-3-yl)acenaphthylene-1(2H)-ones

  • Compound Description: These compounds were synthesized using a greener and more sustainable approach employing a basic magnetic nanocatalyst []. Notably, 2,2-bis(2-methyl-1H-indol-3-yl)acenaphthylene-1(2H)-one exhibited promising fluorescence sensing properties for Cu2+ ions with high sensitivity [].
  • Compound Description: The crystal structure of this compound has been elucidated, revealing a dihedral angle of 76.4° between the two indole groups []. The structure is stabilized by an intramolecular π-π interaction and features strong N—H⋯O hydrogen bonds and weak N—H⋯π interactions contributing to its crystal packing [].

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide (Compound 1)

  • Compound Description: This neutral indomethacin amide derivative acts as a potent and selective cyclooxygenase-2 (COX-2) inhibitor, exhibiting non-ulcerogenic anti-inflammatory properties in rats []. While pharmacologically advantageous, its metabolic instability in rat and human microsomes, attributed to P450 3A4/2D6-mediated metabolism on the phenethyl group, poses a challenge []. This instability prompted the design of analogs with polar (glycinyl) and/or electron-deficient (fluorophenyl, fluoropyridinyl) amide substituents to enhance metabolic stability [].
  • Compound Description: YM060 (Ramoseton) is a potent 5-hydroxytryptamine (5-HT3) receptor antagonist []. During its development, 4-hydroxy-6-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole (Compound 2) was identified as a degradation product and metabolite []. Interestingly, Compound 2 and its epimer (Compound 10) retained potent 5-HT3 receptor antagonism like the parent compound []. Other oxidation products, including the diketone derivatives 3 and 7 and the dihydroxylated derivative 4, also exhibited antagonistic activity comparable to ondansetron [].

3,3-Diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones

  • Compound Description: This group of azetidin-2-ones has been synthesized and characterized for their potential biological activity [, ]. These compounds were synthesized via Staudinger cycloaddition reactions and evaluated for their antileishmanial activity against Leishmania major []. Some members of this family exhibit significant antibacterial, antifungal, and brine shrimp lethality, indicating potential for development as therapeutic agents [].
  • Compound Description: This compound, specifically N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate (Formula 1), has been investigated for its potential as a novel EGFR inhibitor for cancer treatment [].
  • Compound Description: These zinc(II) complexes, featuring a µ-oxo-bridged-dimeric structure, were synthesized and characterized for their potential DNA-binding affinity []. The BMIP ligand coordinates to the zinc ions through its oxygen atoms, with DMSO and N-methyl-imidazole (NMI) demonstrating the ability to enter the coordination sphere, highlighting potential interactions with biological molecules [].

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this compound has been elucidated, revealing key conformational details of the cyclohexene, dihydropyridine, and indole ring systems []. The presence of N—H⋯O hydrogen bonds forming C(6) chains and weak C—H⋯O interactions linking inversion-related chains into a ladder motif contributes to its crystal packing [].

4-((5-Substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

  • Compound Description: This series of compounds was synthesized through a facile two-step process involving Knoevenagel condensation followed by selective reduction []. This synthetic approach highlights the efficient construction of these molecules, suggesting their potential accessibility for further research and development.

3-((1H-Indol-3-yl)methyl)-4-hydroxy-2H-chromen-2-one derivatives

  • Compound Description: This series of compounds was synthesized via a one-pot, catalyst-free, and solvent-free three-component reaction []. These derivatives demonstrate remarkable selectivity and sensitivity towards fluoride ions (F−), making them promising candidates for developing colorimetric and fluorimetric F− sensors []. Additionally, these chemosensors exhibit antifungal and antibacterial properties, further highlighting their potential in various applications [].

2-(4-Chlorobenzyl)-5-(di(5-substituted-1H-indol-3-yl)methyl)-6-(4-substituted phenyl)imidazo[2,1-b][1,3,4]thiadiazoles

  • Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory activity []. Notably, compound 5a within this series demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats, suggesting its potential as a lead compound for developing new anti-inflammatory therapies [].

3-(3,5-Bis(trifluoromethyl)phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-2-thioxoimidazolidin-4-one (3FL-M)

  • Compound Description: This compound exhibits hepatoprotective effects against diethylnitrosamine (DEN)-induced liver injury in rats []. Studies demonstrated its ability to normalize liver enzyme levels, reduce pro-inflammatory cytokines (TNF-α and IL-6), and improve liver histology, suggesting its potential as a therapeutic agent for liver diseases [].

Zafirlukast

  • Compound Description: Zafirlukast, chemically known as {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)benzyl]-1-methyl-1H-indol-5-yl}carbamic acid cyclopentyl ester, is an orally active leukotriene receptor antagonist marketed under the brand name Accolate []. It selectively inhibits cysteinyl leukotrienes, playing a crucial role in inflammation and bronchoconstriction, making it an effective treatment for asthma [].
  • Compound Description: MIAM, a novel indole compound, exhibits significant anticancer activity against various cancer xenografts in mice with minimal toxicity []. It demonstrates potent growth inhibition against human hepatocellular carcinoma (HCC) Bel-7402 cells and their resistant variant, Bel-7402/5FU, by inducing apoptosis, arresting cell cycle progression, and modulating ROS levels []. MIAM's anticancer activity is linked to the activation of NOX4, SIRT3/SOD2, and SIRT3/p53/p21Waf1/Cip pathways, suggesting its potential as a promising lead compound for developing new anticancer therapies [].

(S)-Ethyl-2-(2-methoxyphenylsulfenamido)-3-(1H-indol-3-yl)propanoate

  • Compound Description: Synthesized as a potential AHAS (acetohydroxyacid synthase) inhibitor, the crystal structure of this compound has been determined, revealing key structural features and intermolecular interactions [].
  • Compound Description: Synthesized and structurally characterized, these compounds represent a series of potential AHAS inhibitors, providing insights into the structure-activity relationship within this class [].

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate

  • Compound Description: This compound represents a key intermediate in the direct C7 functionalization of tryptophan, enabling the introduction of diverse substituents at the C7 position of the indole ring []. This synthetic methodology offers a powerful tool for exploring the structure-activity relationships of tryptophan derivatives.
  • Compound Description: These compounds represent a series of naturally occurring and synthetic tryptamine derivatives, showcasing the diverse biological activities associated with this class of compounds []. Serotonin and N-methylserotonin are neurotransmitters, bufotenine is a hallucinogenic alkaloid, 5-methoxy-N-methyltryptamine is a psychedelic tryptamine, bufobutanoic acid is a metabolite of bufotenine, N-(indol-3-yl)methyl-5-methoxy-N-methyltryptamine is a synthetic tryptamine derivative, and lespedamine is a naturally occurring alkaloid [].

1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzene (DIM-Ph-4-CF3)

  • Compound Description: Initially classified as a PPARγ agonist, DIM-Ph-4-CF3 has been shown to inhibit cancer growth independently of PPARγ and interact with NR4A1 []. Further investigations revealed its ability to displace 9-cis-retinoic acid from RXRα without activating it, suggesting its potential as a scaffold for developing RXRα agonists [].

Properties

Product Name

4-[Bis(1-methylindol-3-yl)methyl]-2-methoxy-3-nitrophenol

IUPAC Name

4-[bis(1-methylindol-3-yl)methyl]-2-methoxy-3-nitrophenol

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C26H23N3O4/c1-27-14-19(16-8-4-6-10-21(16)27)24(20-15-28(2)22-11-7-5-9-17(20)22)18-12-13-23(30)26(33-3)25(18)29(31)32/h4-15,24,30H,1-3H3

InChI Key

LKAWTKNZGHIKMY-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C(C3=C(C(=C(C=C3)O)OC)[N+](=O)[O-])C4=CN(C5=CC=CC=C54)C

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=C(C(=C(C=C3)O)OC)[N+](=O)[O-])C4=CN(C5=CC=CC=C54)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.